

Spectroscopic Characterization of 1-Fluoro-2-iodo-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Fluoro-2-iodo-4-nitrobenzene*

Cat. No.: *B1337161*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-Fluoro-2-iodo-4-nitrobenzene**, a key intermediate in various synthetic applications. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents predicted values and illustrative data from structurally related isomers. These examples serve as a practical reference for researchers engaged in the synthesis and analysis of this compound and its analogs.

Predicted and Illustrative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **1-Fluoro-2-iodo-4-nitrobenzene** and its close isomers. This comparative presentation is invaluable for the identification and structural elucidation of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Compound	1H NMR (ppm)	13C NMR (ppm)
1-Fluoro-2-iodo-4-nitrobenzene (Predicted)	δ 8.5 - 7.5 (m, 3H)	δ 160-155 (d, C-F), 150-145 (s, C-NO ₂), 135-120 (m, Ar-CH), 95-90 (s, C-I)
1-Iodo-4-nitrobenzene	δ 8.08 (d), 8.00 (d)[1]	No public data found
1-Fluoro-4-nitrobenzene	No public data found	Data available, but specific shifts require account access[2]
1-Fluoro-4-iodobenzene	δ 7.49 (d), 6.67 (d)[3]	No public data found

Note: Predicted values are based on the analysis of substituent effects on the benzene ring. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
1-Fluoro-2-iodo-4-nitrobenzene (Predicted)	1530-1510 (asymmetric NO ₂ stretch), 1350-1330 (symmetric NO ₂ stretch), 1250-1200 (C-F stretch), 850-800 (C-H out-of-plane bend)
1-Iodo-4-nitrobenzene	Conforms to structure[4]
1-Fluoro-4-nitrobenzene	Data available from Coblenz Society via NIST WebBook[5]
4-Ethoxy-2-fluoro-1-nitrobenzene (Related Compound)	~1520 (asymmetric NO ₂ stretch), ~1340 (symmetric NO ₂ stretch)[6]

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
1-Fluoro-2-iodo-4-nitrobenzene	266.92 (Calculated) [7]	[M-NO ₂] ⁺ , [M-I] ⁺ , [M-I-NO ₂] ⁺
1-Iodo-4-nitrobenzene	248.93 (Experimental) [8] [9]	No public data found
2-Fluoro-1-iodo-4-nitrobenzene	266.92 (Exact Mass)	No public data found

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **1-Fluoro-2-iodo-4-nitrobenzene**. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

- Sample Preparation: Dissolve 5-10 mg of purified **1-Fluoro-2-iodo-4-nitrobenzene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a spectrometer operating at a minimum frequency of 300 MHz.
 - Acquire the spectrum at room temperature.
 - Set the spectral width to encompass the aromatic region (typically 0-10 ppm).
 - Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:

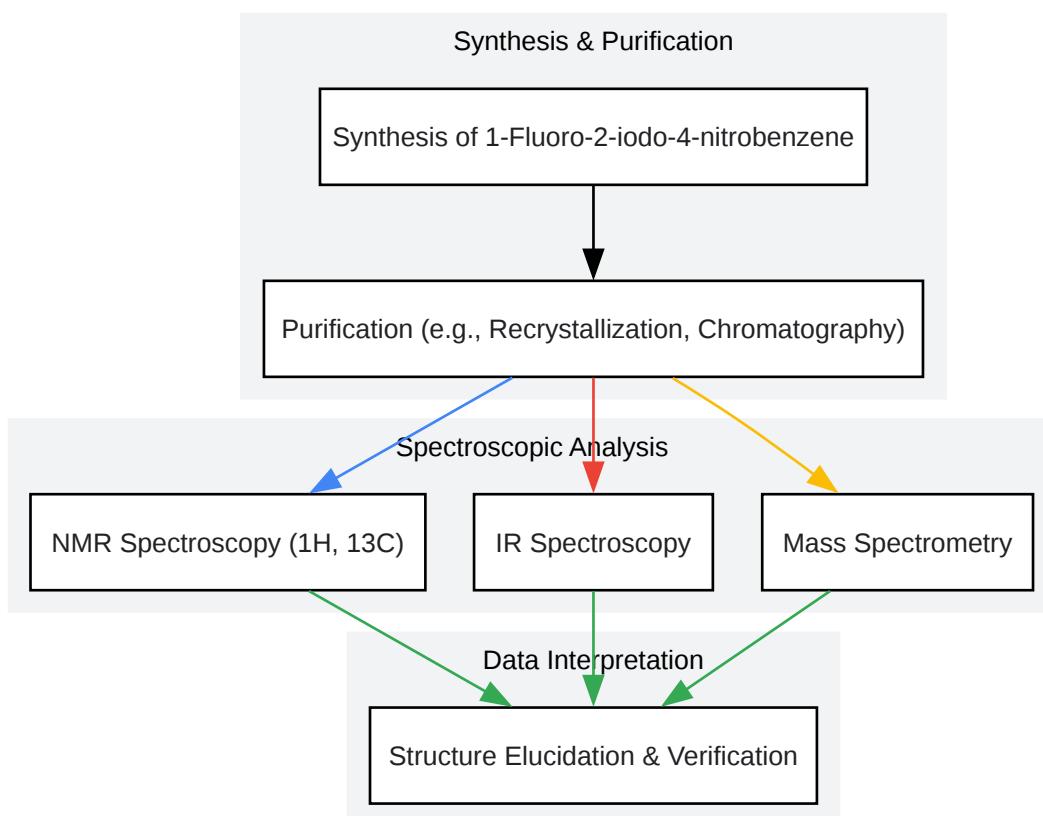
- Use the same sample and spectrometer.
- Set the spectral width to cover the full range of carbon chemical shifts (typically 0-200 ppm).
- Utilize proton decoupling to simplify the spectrum.
- A significantly larger number of scans will be necessary compared to ^1H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Data Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Collect the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purification.
- Use a standard electron ionization energy of 70 eV.
- Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-350).
- The resulting mass spectrum will show the molecular ion peak and various fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **1-Fluoro-2-iodo-4-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational framework for the spectroscopic analysis of **1-Fluoro-2-iodo-4-nitrobenzene**. Researchers are encouraged to perform these experimental procedures to obtain definitive data for this compound, which will be a valuable contribution to the broader scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Iodo-4-nitrobenzene(636-98-6) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Iodo-4-nitrobenzene, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 5. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Fluoro-4-iodonitrobenzene | C6H3FINO2 | CID 19261611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Fluoro-2-iodo-4-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337161#spectroscopic-data-for-1-fluoro-2-iodo-4-nitrobenzene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com